molecular formula C23H37N5O6S B171643 Etamiphylline camsylate CAS No. 19326-29-5

Etamiphylline camsylate

Cat. No.: B171643
CAS No.: 19326-29-5
M. Wt: 511.6 g/mol
InChI Key: KVZYKZBYZVKXNI-STOWLHSFSA-N
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Description

Etamiphylline camsylate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etamiphylline camsylate typically involves the reaction of theophylline with diethylaminoethyl chloride in the presence of a base, followed by the addition of 2-oxobornanesulfonic acid. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.

    Temperature: Controlled temperatures ranging from 0°C to room temperature.

    Catalysts: Use of catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:

    Raw Material Handling: Secure handling of theophylline and diethylaminoethyl chloride.

    Reaction Monitoring: Continuous monitoring of reaction parameters to optimize yield.

    Purification: Techniques like recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Etamiphylline camsylate undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like potassium permanganate.

    Reduction: Reduction using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted theophylline derivatives.

Scientific Research Applications

Etamiphylline camsylate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in respiratory diseases and as a bronchodilator.

    Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Etamiphylline camsylate involves:

    Molecular Targets: Inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP.

    Pathways Involved: Relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels, reducing airway responsiveness to histamine and other allergens.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A bronchodilator with similar pharmacological effects but different chemical structure.

    Aminophylline: A compound containing theophylline and ethylenediamine, used for similar therapeutic purposes.

    Caffeine: A methylxanthine like theophylline, with stimulant effects on the central nervous system.

Uniqueness

Etamiphylline camsylate is unique due to its specific chemical structure, which imparts distinct pharmacological properties and makes it suitable for specialized applications in research and industry.

Properties

IUPAC Name

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2.C10H16O4S/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h9H,5-8H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZYKZBYZVKXNI-STOWLHSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940999
Record name (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid--7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19326-29-5
Record name Etamiphylline camsylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19326-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etamiphylline camsylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019326295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid--7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETAMIPHYLLIN CAMPHORSULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02354HXX8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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